2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole
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Overview
Description
2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2,4-dimethylbenzylthio group. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of o-phenylenediamine attacks the benzyl chloride, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In cancer research, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a 2,4-dimethylbenzylthio group.
2-Methylbenzimidazole: Contains a methyl group at the 2-position instead of the 2,4-dimethylbenzylthio group.
Uniqueness
2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole is unique due to the presence of the 2,4-dimethylbenzylthio group, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-8-13(12(2)9-11)10-19-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPUOQIVQWABJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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